molecular formula C22H18F2N4O3 B2818905 N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941981-35-7

N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B2818905
CAS No.: 941981-35-7
M. Wt: 424.408
InChI Key: FIWHXNODKNRDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core. This structure is substituted with a 4-ethoxyphenyl group at the pyrazine ring and an acetamide side chain linked to a 3,4-difluorophenyl moiety. The compound’s design integrates fluorine atoms and an ethoxy group, which are common in pharmaceuticals and agrochemicals to enhance metabolic stability, bioavailability, and target binding .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O3/c1-2-31-16-6-3-14(4-7-16)19-12-20-22(30)27(9-10-28(20)26-19)13-21(29)25-15-5-8-17(23)18(24)11-15/h3-11,19-20,26H,2,12-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMQBGKYJSLISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]pyrazin-4-one Cores

  • 2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide (): Differences: The acetamide substituent is 4-fluorophenyl instead of 3,4-difluorophenyl.
  • N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide ():
    • Differences : The 4-ethoxyphenyl group is replaced with 4-methoxyphenyl, and the acetamide substituent is 3,4-dimethylphenyl.
    • Impact : Methoxy and methyl groups are less electron-withdrawing than ethoxy and fluorine, which could influence the compound’s electronic profile and steric hindrance .

Analogues with Pyrazolo[3,4-d]pyrimidin-4-one Cores

  • 2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide (): Core Difference: Pyrazolo[3,4-d]pyrimidin-4-one replaces pyrazolo[1,5-a]pyrazin-4-one. This may enhance interactions with enzymatic targets but reduce membrane permeability .

Complex Heterocyclic Analogues

  • N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (): Structural Complexity: Incorporates a chromen-4-one moiety fused with pyrazolo[3,4-d]pyrimidine. Impact: The extended conjugated system may improve UV absorption properties, relevant for photostability in agrochemicals. However, increased molecular weight (571.2 g/mol) could reduce solubility .

Comparative Analysis of Substituent Effects

Table 1: Substituent and Core Structure Comparison

Compound Core Structure R1 (Heterocycle Substituent) R2 (Acetamide Substituent) Molecular Weight (g/mol) Key Properties/Applications
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-ethoxyphenyl 3,4-difluorophenyl ~470 (estimated) Potential agrochemical/pharma
Compound Pyrazolo[1,5-a]pyrazin-4-one 4-ethoxyphenyl 4-fluorophenyl ~454 Likely lower metabolic stability
Compound Pyrazolo[3,4-d]pyrimidin-4-one 4-fluorophenyl 3-methoxyphenyl ~422 Enhanced hydrogen bonding
Compound Chromen-4-one + pyrazolo[3,4-d]pyrimidine 5-fluoro, 3-fluorophenyl Complex 571.2 Photostability (agrochemicals)

Key Observations:

  • Ethoxy vs. Methoxy : Ethoxy groups (target compound) offer greater steric bulk and lipophilicity than methoxy (), which may enhance membrane permeability .
  • Core Heterocycle : Pyrazolo[1,5-a]pyrazin-4-one (target) has a less polar structure than pyrazolo[3,4-d]pyrimidin-4-one (), favoring different pharmacokinetic profiles .

Q & A

Q. What are the critical steps in synthesizing N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide?

  • Methodological Answer : Synthesis typically involves:

Core Formation : Cyclization of pyrazolo[1,5-a]pyrazine precursors under reflux with polar aprotic solvents (e.g., DMF) .

Substitution : Introducing the 4-ethoxyphenyl group via nucleophilic aromatic substitution (e.g., using Pd catalysts) .

Acetamide Coupling : Reacting the intermediate with N-(3,4-difluorophenyl) chloroacetamide under basic conditions (e.g., triethylamine) .
Purification often employs HPLC or column chromatography .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., difluorophenyl protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 451.12) .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (~3300 cm⁻¹) .

Q. What are the primary biological activities reported for pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer :
  • Anti-inflammatory : Inhibition of COX-2 (IC50 values reported via ELISA assays) .
  • Anticancer : Cytotoxicity screening in MCF-7 cells (IC50 < 10 µM) via MTT assays .
  • Antimicrobial : MIC testing against S. aureus (e.g., 8 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across structural analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., ethoxy vs. methoxy groups) on target binding using molecular docking (e.g., AutoDock Vina) .
  • Dose-Response Curves : Validate discrepancies via standardized assays (e.g., repeating IC50 measurements under identical conditions) .
  • Target Selectivity Profiling : Use kinase panels to assess off-target effects (e.g., Eurofins KinaseProfiler) .

Q. What strategies optimize reaction yields during the introduction of the 4-ethoxyphenyl group?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)2 vs. PdCl2(dppf) for Suzuki-Miyaura coupling efficiency .
  • Solvent Optimization : Compare DMF (high polarity) vs. THF (low polarity) for intermediate solubility .
  • Temperature Control : Maintain 80–100°C to minimize side reactions (e.g., dehalogenation) .

Q. How do competing reaction pathways affect the synthesis of the pyrazolo[1,5-a]pyrazine core?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dimerization products) .
  • Kinetic Studies : Vary reaction time (12–48 hrs) to track pathway dominance via TLC monitoring .
  • Additive Screening : Introduce ligands (e.g., XPhos) to suppress undesired cyclization .

Q. What approaches validate the compound’s mechanism of action in anticancer assays?

  • Methodological Answer :
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to confirm caspase-3 activation .
  • Western Blotting : Detect downstream targets (e.g., PARP cleavage) in treated cell lysates .
  • siRNA Knockdown : Silence suspected targets (e.g., AKT1) to assess activity dependency .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in NMR spectral data across studies?

  • Methodological Answer :
  • Solvent Referencing : Ensure deuterated solvents (e.g., DMSO-d6 vs. CDCl3) are consistent, as shifts vary .
  • Paramagnetic Additives : Use Cr(acac)3 to reduce relaxation times for clearer multiplet resolution .
  • Collaborative Validation : Cross-check data with independent labs using identical instrumentation (e.g., 600 MHz NMR) .

Q. What computational tools predict the compound’s metabolic stability?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate CYP450 interactions and half-life .
  • Density Functional Theory (DFT) : Calculate electron distribution at reactive sites (e.g., acetamide carbonyl) .
  • Molecular Dynamics (MD) : Simulate liver microsomal degradation pathways (e.g., GROMACS) .

Comparative Studies

Q. How does the 3,4-difluorophenyl substituent influence bioactivity compared to monohalogenated analogs?

  • Methodological Answer :
  • Free Energy Calculations : Compare binding affinities to COX-2 via MM-PBSA (e.g., −42.5 kcal/mol vs. −38.1 kcal/mol for 4-fluorophenyl) .
  • LogP Measurements : Assess hydrophobicity differences (e.g., 3,4-difluoro: LogP 2.8 vs. 4-fluoro: LogP 2.3) .
  • In Vivo PK Studies : Measure plasma half-life in rodent models to correlate substituent effects with bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.